2-(2,5-dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
Description
2-(2,5-Dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a bicyclic heterocyclic compound featuring a fused pyrroloimidazolone core. The structure includes a 2,5-dichlorophenyl substituent at position 2 and a thioxo (C=S) group at position 2. The dichlorophenyl group introduces electron-withdrawing effects, which may influence electronic distribution and lipophilicity, while the thioxo group could participate in hydrogen bonding or metal coordination.
Properties
CAS No. |
1236255-48-3 |
|---|---|
Molecular Formula |
C12H10Cl2N2OS |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one |
InChI |
InChI=1S/C12H10Cl2N2OS/c13-7-3-4-8(14)10(6-7)16-11(17)9-2-1-5-15(9)12(16)18/h3-4,6,9H,1-2,5H2 |
InChI Key |
CHAZEHBZDDQVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)N(C(=S)N2C1)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Thiourea Intermediate Cyclization
A widely adopted route involves forming a thiourea intermediate from 2,5-dichlorophenyl isocyanate and a proline-derived amine. For example, glycine methyl ester hydrochloride reacts with 3,5-dichlorophenyl isocyanate under basic conditions to yield a urea intermediate, which undergoes acid-catalyzed cyclization. Adapting this approach, proline methyl ester reacts with 2,5-dichlorophenyl isocyanate in the presence of triethylamine to form a thiourea derivative. Subsequent treatment with sulfuric acid at 80°C induces cyclization, forming the pyrroloimidazolone ring.
Representative Protocol
-
Thiourea Formation :
-
Cyclization :
Thionation of Oxo Precursors
The thioxo group at C3 is introduced via thionation of a ketone or amide precursor. Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) are commonly employed.
Lawesson’s Reagent-Mediated Thionation
A preformed pyrroloimidazolone with a carbonyl group at C3 is treated with Lawesson’s reagent in anhydrous THF or toluene under reflux. For instance, 2-(2,5-dichlorophenyl)-3-oxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (1.0 eq) reacts with Lawesson’s reagent (0.6 eq) in toluene at 110°C for 6 hours, yielding the thioxo derivative.
Optimization Insights
-
Solvent : Toluene outperforms THF due to higher boiling point and better reagent solubility.
-
Stoichiometry : Substoichiometric Lawesson’s reagent (0.5–0.7 eq) minimizes side reactions like over-thionation.
-
Workup : The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to remove sulfur byproducts.
One-Pot Multicomponent Reactions
Recent advances utilize one-pot strategies to streamline synthesis. A notable example involves the condensation of 2,5-dichloroaniline, proline, and carbon disulfide in the presence of a dehydrating agent.
Proline-Based Cyclocondensation
-
Reaction Setup :
-
Isolation :
Catalytic Ring-Closure Approaches
Transition metal catalysts enable efficient cyclization under mild conditions. Palladium-catalyzed C–N coupling has been explored for constructing the imidazolone ring.
Palladium-Mediated Cyclization
A thiourea intermediate bearing a 2,5-dichlorophenyl group and a proline moiety undergoes cyclization using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 90°C. This method achieves high regioselectivity and functional group tolerance.
Key Parameters
-
Ligand : Xantphos enhances catalytic activity by stabilizing the Pd center.
-
Temperature : Reactions above 80°C improve conversion rates but risk decomposition.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Thiourea Cyclization | 85 | 98 | Scalable, minimal byproducts | Requires corrosive acids |
| Lawesson’s Thionation | 75 | 95 | Selective thioxo formation | High reagent cost |
| One-Pot Synthesis | 70 | 90 | Simplified workflow | Moderate yield |
| Pd-Catalyzed | 88 | 99 | Mild conditions, high selectivity | Catalyst cost and sensitivity |
Challenges and Optimization Strategies
-
Regioselectivity : The 2,5-dichlorophenyl group’s steric bulk can hinder cyclization. Using bulky bases (e.g., DIPEA) improves regiocontrol.
-
Purification : Silica gel chromatography is essential due to polar byproducts. Gradient elution (hexane → ethyl acetate) resolves co-eluting impurities.
-
Thioxo Stability : The thioxo group is prone to oxidation. Storage under nitrogen or with antioxidants (e.g., BHT) enhances shelf life .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | Pyrroloimidazolone | 2-(2,5-dichlorophenyl), 3-thioxo | Thioxo, dichlorophenyl |
| 2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole [31] | Monocyclic imidazole | 2-(4-chlorophenyl), 1,4,5-triphenyl | Chlorophenyl, multiple phenyl |
| 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole [38] | Monocyclic imidazole | 2-(trifluoromethylphenyl), 4,5-diphenyl | CF3 (electron-withdrawing) |
| 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole [39] | Monocyclic imidazole | Thiophen-2-yl | Sulfur-containing heteroaromatic |
Key Observations:
Monocyclic imidazoles (e.g., [31], [38], [39]) exhibit greater flexibility, which may facilitate binding to diverse biological targets.
Substituent Effects: Chlorophenyl vs. Thioxo Group: The C=S moiety in the target may enhance hydrogen-bond acceptor capacity relative to unmodified imidazole NH groups, as seen in [31] and [38]. Trifluoromethyl (CF3) in [38]: The CF3 group’s strong electron-withdrawing nature could improve metabolic stability compared to the target’s dichlorophenyl group .
Heteroatom Influence :
- The thiophen-2-yl group in [39] introduces sulfur-mediated π-π interactions, whereas the target’s thioxo group may engage in polar interactions.
Table 2: Inferred Property Comparison
| Property | Target Compound | 2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole [31] | 4,5-Diphenyl-2-(CF3-phenyl)-1H-imidazole [38] |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | ~407 | ~422 |
| logP (estimated) | ~3.8 (high) | ~5.2 (very high) | ~4.1 (moderate) |
| Solubility | Low (bicyclic core) | Very low (multiple phenyl groups) | Moderate (CF3 polarity) |
| Bioactivity Potential | Enzyme inhibition | Antimicrobial [31] | Anti-inflammatory [38] |
Discussion:
- Lipophilicity : The target’s dichlorophenyl group and bicyclic system may result in moderate lipophilicity, balancing membrane permeability and solubility. In contrast, [31]’s triphenyl design leads to extremely high logP, likely reducing bioavailability.
- Bioactivity: Compounds with chlorophenyl groups (e.g., [31]) have demonstrated antimicrobial activity, suggesting the target’s dichlorophenyl moiety could confer similar properties.
Research Findings and Limitations
- Synthetic Feasibility : The evidence highlights synthetic strategies for 1,2,4,5-tetrasubstituted imidazoles (e.g., [32]), but the target’s bicyclic system may require specialized methods (e.g., cyclocondensation or ring-closing metathesis).
- Data Gaps : Direct comparative data (e.g., IC50 values, solubility measurements) for the target compound are absent in the provided evidence. Further experimental studies are needed to validate its physicochemical and biological profile.
Biological Activity
The compound 2-(2,5-dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (CAS No. 1236255-48-3) is a thioxo derivative of pyrrolo[1,2-c]imidazole, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thioxo group and a dichlorophenyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H10Cl2N2OS |
| Molecular Weight | 303.29 g/mol |
| CAS Number | 1236255-48-3 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have demonstrated that This compound exhibits significant antimicrobial properties. A comprehensive screening against various microorganisms revealed moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Screening
In a study conducted by researchers in 2023, the compound was tested against 13 different microorganisms. The results indicated:
- Gram-positive bacteria : Moderate inhibition observed.
- Gram-negative bacteria : Effective against several strains.
- Fungi : Notable antifungal activity was recorded.
This study highlighted the potential of the compound as a lead structure for the development of new antimicrobial agents .
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of microbial cell membranes and interference with metabolic pathways. The thioxo group is believed to play a crucial role in this activity, possibly through the formation of reactive sulfur species that can damage cellular components.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Modifications to the dichlorophenyl group or the thioxo moiety can significantly influence its antimicrobial potency. For instance:
- Substituents on the phenyl ring : Altering these can enhance activity against specific bacterial strains.
- Thioxo modifications : Variations in the sulfur-containing group may affect the compound's ability to penetrate microbial membranes.
Synthesis and Characterization
The synthesis of This compound has been optimized using less corrosive reagents. Characterization techniques such as NMR and X-ray crystallography have confirmed its structure and purity .
Comparative Studies
A comparative analysis with other known antimicrobial agents has shown that this compound possesses unique properties that could be harnessed for therapeutic applications. In particular, it demonstrates a favorable safety profile when tested in vitro.
| Compound | Activity Level (MIC) | Notes |
|---|---|---|
| 2-(2,5-Dichlorophenyl) | Moderate | Effective against MRSA |
| Standard Antibiotic A | High | Broad-spectrum |
| Standard Antibiotic B | Low | Limited efficacy |
Q & A
Q. What are the optimal synthetic routes for 2-(2,5-dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one?
- Methodological Answer : Synthesis of pyrroloimidazolone derivatives often involves cyclocondensation or cyclization strategies. For example, polysubstituted analogs can be synthesized via aminocarbothioylpyrrolidine precursors, followed by cyclization under acidic conditions. Key intermediates may include sulfonyl or aryl-substituted pyrrolidines, which undergo intramolecular cyclization to form the bicyclic core. Column chromatography (e.g., using Et₂O/hexane gradients) is critical for isolating isomers, as cis/trans ratios (e.g., 80/20) affect purity . Review literature on pyrrolo[1,2-a]imidazoles for broader cyclization strategies, such as [3+2] cycloadditions or ring-closing metathesis .
Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?
- Methodological Answer :
- ¹H NMR : Focus on diagnostic signals such as aromatic protons (δ 7.1–7.5 ppm for dichlorophenyl groups) and imidazolone ring hydrogens (δ 3.0–4.5 ppm for hexahydro protons). For stereochemical analysis, coupling constants (e.g., J = 8.0 Hz for axial-equatorial interactions) and splitting patterns are essential .
- IR : Identify the thioxo (C=S) stretch near 1150–1250 cm⁻¹ and carbonyl (C=O) absorption at 1650–1750 cm⁻¹ .
- Validation : Compare experimental molecular weights (via MS) with calculated values to confirm purity and structure .
Advanced Research Questions
Q. How can stereoisomers of this compound be resolved, and what analytical tools are required?
- Methodological Answer : Cis/trans isomerism arises from substituent orientation on the bicyclic core. Use chiral column chromatography (e.g., Et₂O/hexane 1:3) for separation, followed by X-ray crystallography (e.g., colorless prisms in cis-3c ) or NOE NMR experiments to assign configurations. Dynamic NMR may detect isomerization barriers in solution .
Q. What computational methods support structure-activity relationship (SAR) studies for pharmacological applications?
- Methodological Answer : Molecular docking (e.g., with Neuropeptide S receptors) and DFT calculations can predict binding affinities and electronic properties. For example, piperidinylcarbonyl or sulfonyl groups may enhance steric or electronic interactions, as seen in NPS antagonists . Pair computational results with in vitro assays (e.g., IC₅₀ measurements) to validate hypotheses.
Q. How should researchers address contradictory NMR data during structural elucidation?
- Methodological Answer :
- Signal Overlap : Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) to resolve overlapping peaks.
- Dynamic Effects : Variable-temperature NMR can identify conformational exchange (e.g., ring puckering in hexahydro systems) .
- Validation : Cross-reference with IR, MS, and X-ray data to resolve ambiguities. For example, discrepancies in integration ratios may indicate impurities or isomer coexistence .
Q. What strategies are effective for modifying substituents to enhance bioactivity while maintaining stability?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce halogens (e.g., 2,5-dichlorophenyl) to improve metabolic stability and binding to hydrophobic pockets .
- Stereochemical Tuning : Replace phenyl with anthracenyl or naphthalenyl groups to study π-π stacking effects, as demonstrated in analogs with 79% yield .
- Sulfur Modifications : Replace thioxo (C=S) with carbonyl (C=O) to assess hydrogen-bonding capacity .
Q. What challenges arise in scaling up synthesis while preserving stereochemical integrity?
- Methodological Answer :
- Isomer Control : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor dominant isomers. For example, Et₂O/hexane gradients in chromatography improve cis-selectivity .
- Catalysis : Explore asymmetric catalysis (e.g., chiral Lewis acids) to enhance enantiomeric excess.
- Process Monitoring : Use inline IR or HPLC to track isomer ratios during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
